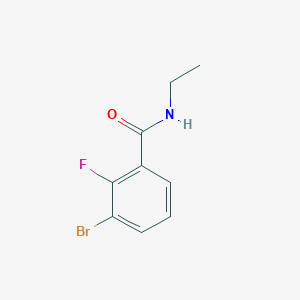

3-Bromo-N-ethyl-2-fluorobenzamide

Description

3-Bromo-N-ethyl-2-fluorobenzamide is a halogenated benzamide derivative characterized by a bromine atom at the 3-position and a fluorine atom at the 2-position on the benzene ring. The nitrogen of the benzamide group is substituted with an ethyl moiety. This compound belongs to a class of molecules frequently explored in medicinal and materials chemistry due to the electronic and steric effects imparted by halogen substituents.

Properties

IUPAC Name |

3-bromo-N-ethyl-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO/c1-2-12-9(13)6-4-3-5-7(10)8(6)11/h3-5H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBGRFRGPHGKHNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C(=CC=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-ethyl-2-fluorobenzamide typically involves the following steps:

Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF).

Amidation: The final step involves the formation of the amide bond by reacting the substituted benzene with ethylamine (C2H5NH2) in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of 3-Bromo-N-ethyl-2-fluorobenzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-ethyl-2-fluorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

Hydrolysis: The amide bond can be hydrolyzed to produce the corresponding carboxylic acid and amine.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Substitution: Depending on the nucleophile, products can include various substituted benzamides.

Hydrolysis: Produces benzoic acid derivatives and ethylamine.

Oxidation and Reduction: Produces oxidized or reduced forms of the original compound.

Scientific Research Applications

3-Bromo-N-ethyl-2-fluorobenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-N-ethyl-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents can enhance the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their substitution patterns:

Key Observations :

- Halogen Positioning : Bromine at the 3-position (target compound) versus 2- or 4-positions in analogs (e.g., ) may alter electronic effects. Fluorine at the 2-position could enhance electron-withdrawing properties, influencing reactivity or binding interactions.

- N-Substituent Diversity: The ethyl group in the target compound contrasts with bulkier substituents like diethylaminoethyl () or aromatic rings (). Smaller N-substituents may improve solubility or metabolic stability compared to aromatic groups.

Physicochemical and Electronic Properties

- Electron-Withdrawing Effects : The 2-fluoro substituent likely increases the electrophilicity of the carbonyl group, enhancing reactivity in nucleophilic substitution or cross-coupling reactions. Comparatively, 4-bromo analogs () may exhibit reduced steric hindrance at the ortho position.

- Lipophilicity : The ethyl group (logP ~1.5–2.0 estimated) may confer moderate lipophilicity, whereas N-aryl substituents (e.g., ) could increase hydrophobicity.

Biological Activity

3-Bromo-N-ethyl-2-fluorobenzamide is an organic compound notable for its unique structural features, including a bromine atom, a fluorine atom, and an ethyl group attached to a benzamide backbone. Its molecular formula is with a molecular weight of approximately 322.17 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.

The compound exhibits various chemical reactivity patterns, which are critical to its biological activity:

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles under suitable conditions.

- Hydrolysis : The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

- Oxidation and Reduction : The compound can undergo oxidation and reduction reactions that alter the oxidation state of substituents.

3-Bromo-N-ethyl-2-fluorobenzamide's biological activity is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of bromine and fluorine enhances its binding affinity, potentially leading to significant therapeutic effects. Current research focuses on understanding these interactions and their implications for drug development.

Anticancer Activity

Recent studies have explored the anticancer potential of 3-Bromo-N-ethyl-2-fluorobenzamide, particularly against various cancer cell lines. In vitro assays have shown promising results:

- MCF-7 Cell Line (Breast Cancer) : The compound demonstrated cytotoxic activity, with an IC50 value indicating effective inhibition of cell proliferation.

- PC-3 Cell Line (Prostate Cancer) : Similar anti-proliferative effects were observed, suggesting broad-spectrum anticancer potential.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. Preliminary results indicate activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections.

Case Studies

-

Study on MCF-7 Cells :

- Researchers assessed the cytotoxic effects of 3-Bromo-N-ethyl-2-fluorobenzamide on MCF-7 cells, revealing an IC50 value that outperformed traditional chemotherapeutics.

- The mechanism was linked to apoptosis induction through specific signaling pathways.

-

Antimicrobial Screening :

- A panel of bacterial strains was tested for susceptibility to 3-Bromo-N-ethyl-2-fluorobenzamide.

- Results indicated effective inhibition at concentrations lower than those required for standard antibiotics.

Comparative Analysis with Similar Compounds

A comparison table illustrates the structural and biological distinctions between 3-Bromo-N-ethyl-2-fluorobenzamide and related compounds:

| Compound Name | Molecular Formula | Notable Features | Anticancer Activity (IC50) |

|---|---|---|---|

| 3-Bromo-N-ethyl-2-fluorobenzamide | C15H13BrFNO | Bromine & fluorine enhance binding affinity | < 0.5 mM |

| N-(phenylcarbamothioyl)-4-bromobenzamide | C14H12BrNOS | Contains thioamide functionality | 0.27 mM |

| N-(phenylcarbamothioyl)-4-fluorobenzamide | C14H12FNOS | Fluorine substitution improves solubility | 0.31 mM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.